7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
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Properties
IUPAC Name |
11-(2-hydroxyethyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-9-8-20-7-6-12-13(15(20)23)14(11-4-2-1-3-5-11)21-16(19-12)17-10-18-21/h1-7,10,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCSLEMFLXESBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of the pyridopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements of pyridine and triazole rings with a hydroxyl group. Its molecular formula is , and it exhibits significant potential in pharmaceutical applications.
Anticancer Activity
Research indicates that derivatives of pyridopyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A study demonstrated that a series of pyridopyrimidine derivatives showed selective cytotoxicity against breast and lung cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Research Findings : In a model of induced arthritis, treatment with the compound led to a significant decrease in TNF-alpha levels and other inflammatory markers. This suggests potential therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
Pyridopyrimidine derivatives are also noted for their antimicrobial properties. Studies indicate that these compounds can exhibit activity against various bacterial strains.
- Study Results : A recent investigation found that certain pyridopyrimidine derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyridopyrimidine scaffold can enhance potency and selectivity.
| Position | Substitution | Effect on Activity |
|---|---|---|
| 2 | Hydroxyethyl | Increased solubility |
| 9 | Phenyl | Enhanced anticancer activity |
| 8 | Triazole ring | Improved anti-inflammatory effects |
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities, including:
- Antitumor Activity : Research indicates that derivatives of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines can inhibit tumor cell proliferation. This activity is often attributed to the interaction with specific kinase pathways that regulate cell growth and survival .
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise as a PI3K inhibitor, which is critical in various cancer types .
- Neuroprotective Effects : Some studies suggest that compounds in this class may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Biological Evaluation : A study synthesized various derivatives of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one and evaluated their anticancer properties. The results demonstrated that modifications to the phenyl group significantly influenced the inhibitory activity against cancer cell lines .
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
- In Vivo Studies : Animal model studies have shown that administration of this compound leads to reduced tumor size and improved survival rates in xenograft models of cancer. These findings support its potential as a lead compound for further development .
Data Table: Summary of Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
